5-amino-1-(4-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Description
5-amino-1-(4-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring, a benzimidazole moiety, and a methoxyphenyl group, making it a unique and versatile molecule in organic chemistry.
Properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-22-15-6-4-3-5-14(15)21-19(22)17-16(24)11-23(18(17)20)12-7-9-13(25-2)10-8-12/h3-10H,11,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQCGSBTIWVJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-amino-1-(4-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the benzimidazole and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzimidazole Moiety: This step often involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions, where a methoxy group is introduced to a phenyl ring.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-amino-1-(4-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
5-amino-1-(4-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-amino-1-(4-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one include other heterocyclic compounds with similar structural features, such as:
5-amino-1-(4-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrole: Similar structure but lacks the ketone group.
4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the amino and methoxyphenyl groups.
1-(4-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
